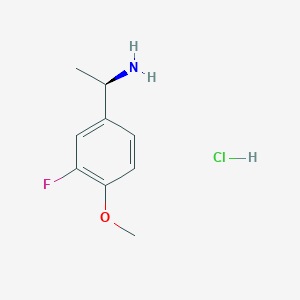

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Description

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a fluorinated aromatic ring with a methoxy substituent. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 215.64 g/mol . The compound is distinguished by its (R)-configuration at the chiral center, which influences its stereochemical interactions in biological systems. It is commercially available at high purity (≥99%) and is typically packaged in bulk quantities (e.g., 25 kg/drum) for industrial and research applications .

Properties

IUPAC Name |

(1R)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJXEXCMWBMQV-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)OC)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704223 | |

| Record name | (1R)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257106-70-9 | |

| Record name | (1R)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-fluoro-4-methoxybenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It serves as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance of products in these fields.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Counterparts

- (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride Key Difference: Enantiomeric (S)-configuration. Implications: Chirality significantly affects receptor binding and pharmacokinetics. For example, in antifungal studies, (S)-enantiomers of related ethanamine derivatives exhibited distinct activity profiles compared to (R)-forms .

Substituent Position Variations

- (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (CAS 1332588-07-4)

- (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (CAS 1257106-65-2)

Halogen and Functional Group Modifications

- (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1415257-82-7) Key Difference: Trifluoromethyl (-CF₃) replaces methoxy (-OMe).

- (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (CAS 1255306-36-5)

Comparative Data Table

Key Research Findings

- Chirality and Bioactivity : (R)-enantiomers of ethanamine derivatives often exhibit superior binding to chiral receptors compared to (S)-forms, as observed in antifungal agents .

- Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, while chloro/fluoro substituents prioritize lipophilicity, critical for blood-brain barrier penetration .

- Structural Motifs : The 3-fluoro-4-methoxyphenyl group is recurrent in enzyme inhibitors (e.g., ALDH), suggesting its utility in drug design .

Biological Activity

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the central nervous system. This article explores its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group on a phenyl ring, linked to an ethanamine moiety. Its molecular formula is with a molecular weight of approximately 205.66 g/mol. The hydrochloride form enhances solubility, making it suitable for various scientific applications.

The biological activity of this compound is influenced by its substituents:

- Fluorine Atom : Enhances binding affinity to biological targets.

- Methoxy Group : Affects pharmacokinetic properties, potentially influencing absorption and distribution.

These structural features allow the compound to interact with various receptors and enzymes, modulating neurotransmitter levels and impacting cellular signaling pathways.

Interaction Studies

Recent studies have focused on the interaction of this compound with receptors involved in neurotransmission. It has been shown to influence serotonin and norepinephrine levels, indicating potential applications in treating mood disorders and other psychiatric conditions. The compound has been utilized as a model to study similar molecules' effects on biological systems.

In Vitro Studies

In vitro assays have demonstrated the compound's inhibitory activity against various cell lines. For example, the half-maximal inhibitory concentration (IC50) values were determined for several derivatives, showing varying degrees of potency depending on structural modifications .

Table 1: IC50 Values of this compound Derivatives

| Compound | IC50 Value (μM) | Cell Line |

|---|---|---|

| Compound A | 45.69 | L363 |

| Compound B | 150 | HSC-T6 |

| Compound C | 243 | Various |

These results indicate that structural modifications can significantly influence biological activity, suggesting a structure-activity relationship (SAR) that merits further exploration .

Neuropharmacological Applications

In neuropharmacology, this compound has been investigated for its potential as a monoamine neurotransmitter modulator. Research indicates that it can enhance serotonin and norepinephrine signaling, which may be beneficial in treating depression and anxiety disorders.

Anticancer Research

The compound's potential anticancer activity has also been explored. Studies involving Polo-like kinase 1 (Plk1), a target in various cancers, demonstrated that derivatives of this compound could inhibit Plk1 activity, leading to reduced cell proliferation in cancer cell lines. The IC50 values for these derivatives were significantly lower than those for non-modified compounds, indicating enhanced efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, and how can enantiomeric purity be optimized?

- Methodological Answer : Asymmetric catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is effective for introducing the (R)-configuration. Post-synthesis, enantiomeric purity can be enhanced via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or chiral chromatography using cellulose-based stationary phases. Monitor purity via chiral HPLC .

Q. Which analytical techniques are most reliable for confirming the structural identity and enantiomeric excess of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15 v/v) and UV detection at 254 nm. Compare retention times with enantiomerically pure standards .

- NMR Spectroscopy : Analyze - and -NMR to confirm substitution patterns (e.g., fluorine and methoxy group positions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber glass vials under nitrogen at -20°C to minimize hydrolysis and oxidation.

- Handling : Use gloveboxes or fume hoods with PPE (gloves, lab coats) to avoid moisture exposure. Conduct stability tests under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How can contradictory solubility data in different solvent systems be systematically resolved?

- Methodological Answer :

- Phase Solubility Studies : Measure equilibrium solubility in buffered solutions (pH 1–12) using shake-flask methods with HPLC quantification.

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect solubility. Cross-validate with powder X-ray diffraction (PXRD) .

Q. What experimental approaches mitigate racemization during synthesis under acidic conditions?

- Methodological Answer :

- Reaction Optimization : Use mild acids (e.g., acetic acid instead of HCl) and low temperatures (0–5°C). Add chiral crown ethers to stabilize the transition state.

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track enantiomeric ratios during synthesis .

Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring influence physicochemical properties?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) calculations predict logP, pKa, and steric effects of substituents.

- Experimental Validation : Synthesize analogs (e.g., 3-Cl or 4-CF variants) and compare solubility, melting points, and crystallinity via DSC and PXRD .

Q. What strategies ensure batch-to-batch consistency during scale-up from lab to pilot production?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline UV/Vis probes to monitor reaction progress and impurity profiles.

- Purification Consistency : Use gradient elution in preparative HPLC with defined cut points for collecting the target enantiomer .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Interlaboratory Comparison : Replicate experiments using standardized protocols (e.g., USP monographs for melting point determination).

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., diastereomers or residual solvents) that may skew results .

Q. What in vitro models are suitable for assessing metabolic stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.